REACTION_CXSMILES
|
Cl.[Br:2][C:3]1[CH:4]=[C:5]([NH:9][NH2:10])[CH:6]=[CH:7][CH:8]=1.[CH2:11]([O:13][C:14](=[O:21])[C:15](=O)[CH2:16][C:17](=O)[CH3:18])[CH3:12]>C(O)(=O)C>[Br:2][C:3]1[CH:4]=[C:5]([N:9]2[C:17]([CH3:18])=[CH:16][C:15]([C:14]([O:13][CH2:11][CH3:12])=[O:21])=[N:10]2)[CH:6]=[CH:7][CH:8]=1 |f:0.1|
|
Name
|
3-bromophenylhydrazine hydrochloride
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
Cl.BrC=1C=C(C=CC1)NN
|
Name
|
|
Quantity
|
1.69 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(CC(C)=O)=O)=O
|
Name
|
|
Quantity
|
44 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between ethyl acetate and water
|
Type
|
WASH
|
Details
|
The organic layer was washed with water, saturated bicarbonate and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product, thus obtained
|
Type
|
CUSTOM
|
Details
|
was purified by silica-gel column chromatography (4.8:0.2 hexanes/ethyl acetate)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=CC1)N1N=C(C=C1C)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.34 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |